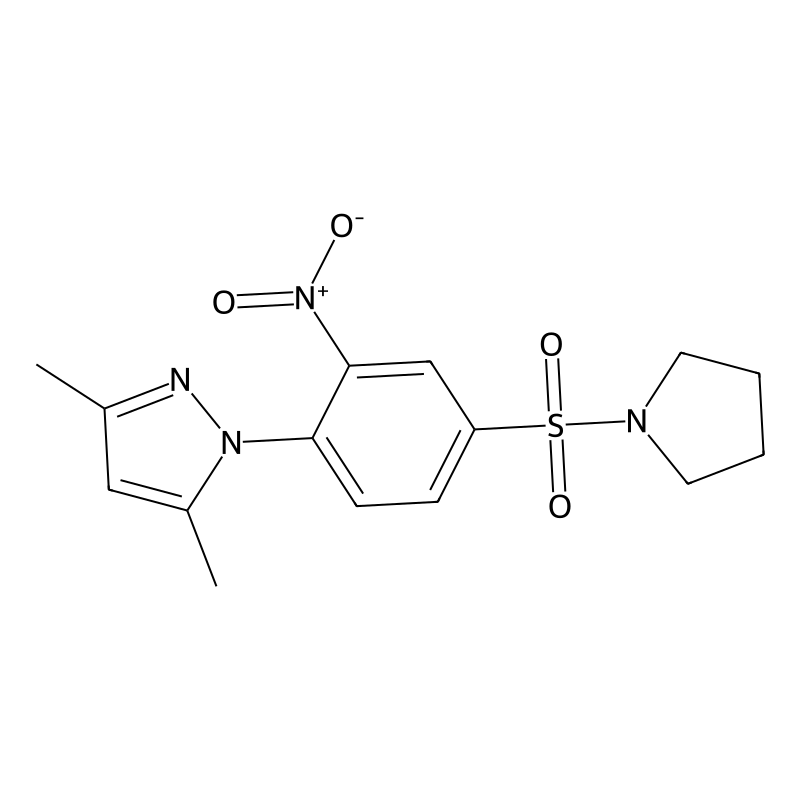3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Currently Available Information:
- While commercial suppliers like Santa Cruz Biotechnology offer this compound for purchase, they primarily focus on its use in proteomic research [].
- Scientific literature databases haven't yielded any published research directly connected to this specific molecule.
Potential Research Applications (based on chemical structure):
Given the structure of the molecule with its pyrazole ring and nitro group, some potential research areas for this compound could include:
- Enzyme inhibition: Pyrazole derivatives are known to have enzyme inhibitory properties []. This specific molecule might be investigated for its ability to inhibit specific enzymes involved in various biological processes.
- Antimicrobial activity: Nitro containing heterocycles have been explored for their antimicrobial properties. Research could explore if this molecule exhibits activity against bacteria, fungi, or other microbes.
Future Research Directions:
- Because 3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is commercially available, researchers could potentially synthesize and investigate its properties in relation to the areas mentioned above.
3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The compound features a dimethyl substitution at the 3 and 5 positions of the pyrazole ring, while a nitrophenyl group is attached at the 1 position, further substituted with a pyrrolidine sulfonyl group. This structural configuration contributes to its unique chemical properties and potential biological activities.
The reactivity of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole can be attributed to its functional groups. The nitro group is known for its electrophilic characteristics, making it susceptible to nucleophilic attack. The sulfonamide moiety can participate in various reactions, including nucleophilic substitutions and coupling reactions. Pyrazoles generally undergo cyclization and substitution reactions, which can lead to diverse derivatives with modified biological activities .
Pyrazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Compounds similar to 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole have shown potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the nitro and sulfonamide groups may enhance their interaction with biological targets, leading to improved therapeutic profiles. Specific studies have indicated that certain pyrazole derivatives exhibit significant inhibitory effects on various enzymes and cellular pathways involved in disease progression .
The synthesis of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole typically involves multi-step synthetic pathways:
- Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazines with carbonyl compounds.
- Introduction of the Nitro Group: Nitration of the phenolic precursor can be performed using concentrated nitric acid.
- Sulfonamide Formation: The sulfonamide moiety can be introduced via reaction with pyrrolidine and sulfonyl chloride.
- Final Coupling: The final product is obtained through coupling reactions that link the pyrazole core with the nitrophenyl-sulfonamide structure.
These methods often require careful optimization of reaction conditions to achieve high yields and purity .
The unique structure of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole makes it a candidate for various applications:
- Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent positions it well within drug discovery programs.
- Biochemical Research: The compound may serve as a tool for studying specific biological pathways or enzyme interactions.
- Material Science: Pyrazole derivatives are explored for their properties in polymer chemistry and materials science due to their stability and reactivity.
Interaction studies involving 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations, surface plasmon resonance, and enzyme inhibition assays. Preliminary results suggest that this compound may effectively inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation .
Several compounds share structural similarities with 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-[4-(sulfonamido)phenyl]-pyrazole | Sulfonamide substitution | Exhibits potent anti-inflammatory activity |
| 5-Trifluoromethyl-1H-pyrazole | Trifluoromethyl group | Known for enhanced lipophilicity |
| 4-Nitro-3-methyl-1H-pyrazole | Nitro group at position 4 | Demonstrates significant antibacterial properties |
| 3,5-Diphenylpyrazole | Diphenyl substitutions | Exhibits strong antitumor activity |
Uniqueness
The uniqueness of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole lies in its specific combination of a nitrophenyl group with a pyrrolidine sulfonamide moiety. This combination may confer distinct pharmacological properties not observed in other pyrazoles, particularly regarding enzyme specificity and biological activity.








